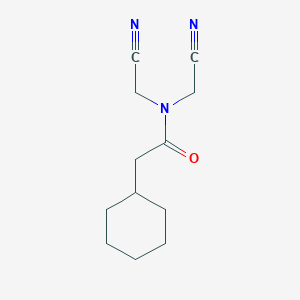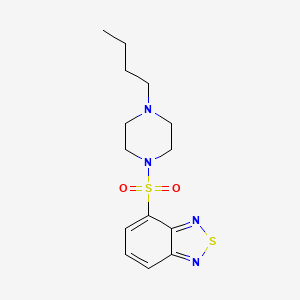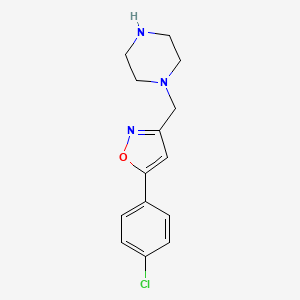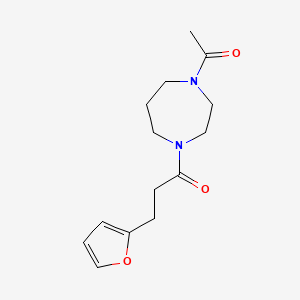
N,N-bis(cyanomethyl)-2-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(cyanomethyl)-2-cyclohexylacetamide: is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic organic chemistry due to the presence of both cyano and amide functional groups. The compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(cyanomethyl)-2-cyclohexylacetamide can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with cyanoacetic acid derivatives. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction can be carried out in solvents like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as copper or palladium, can enhance the reaction efficiency. Additionally, solvent-free methods or the use of green solvents are explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-bis(cyanomethyl)-2-cyclohexylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include amines, amides, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N,N-bis(cyanomethyl)-2-cyclohexylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds, which are important in drug discovery and development.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: It is used in the synthesis of polymers and advanced materials due to its reactive functional groups
Mécanisme D'action
The mechanism of action of N,N-bis(cyanomethyl)-2-cyclohexylacetamide involves its interaction with biological targets through its cyano and amide groups. These functional groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The exact molecular pathways depend on the specific biological target and the nature of the derivative used .
Comparaison Avec Des Composés Similaires
- N,N-bis(cyanomethyl)trifluoromethanesulfonamide
- N,N-bis(cyanomethyl)methylenediamine
- N-(cyanomethyl)-2-cyclohexylacetamide
Comparison: N,N-bis(cyanomethyl)-2-cyclohexylacetamide is unique due to the presence of both cyano groups and a cyclohexyl ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Propriétés
IUPAC Name |
N,N-bis(cyanomethyl)-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-6-8-15(9-7-14)12(16)10-11-4-2-1-3-5-11/h11H,1-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDHEXJTRQCTLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N(CC#N)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-[(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7547482.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7547493.png)


![4-Chloro-5-[4-(cyclopropylmethyl)piperazin-1-yl]-2-phenylpyridazin-3-one](/img/structure/B7547510.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B7547512.png)
![1-(furan-2-ylmethyl)-N-methoxy-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547524.png)
![1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7547525.png)


![N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide](/img/structure/B7547570.png)
![1-(furan-2-ylmethyl)-N-methyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547573.png)
![ethyl (3R)-1-[2-(2,5-dichlorophenyl)sulfonylethyl]piperidine-3-carboxylate](/img/structure/B7547579.png)
![5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole](/img/structure/B7547584.png)
